Progression-Free Survival (PFS) in ESR1-Mutated mBC: Elacestrant vs. Fulvestrant (Direct Comparison)
In a post-hoc analysis of the Phase III EMERALD trial directly comparing elacestrant to the standard-of-care SERD fulvestrant in patients with ESR1-mutated metastatic breast cancer, elacestrant demonstrated a doubling of median progression-free survival (PFS). This analysis provides a direct, quantitative comparison between the oral SERD elacestrant and the injectable SERD fulvestrant, which has been the standard of care in this setting [1].
| Evidence Dimension | Median Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 3.8 months |
| Comparator Or Baseline | Fulvestrant: 1.9 months |
| Quantified Difference | 100% increase in median PFS (from 1.9 to 3.8 months) |
| Conditions | Post-hoc analysis of the Phase III EMERALD trial in patients with ER+/HER2− metastatic breast cancer harboring an ESR1 mutation who had progressed on prior endocrine therapy. |
Why This Matters
This direct comparison quantifies a clinically meaningful improvement in disease control with an oral agent over the prior injectable standard-of-care, supporting the selection of elacestrant for this biomarker-defined population.
- [1] Vidula N, et al. Progression-Free Survival of Oral SERDs in Clinical Practice. AJMC. July 11, 2023. View Source
